molecular formula C18H33NO7 B589949 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester CAS No. 945744-04-7

2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester

Cat. No. B589949
CAS RN: 945744-04-7
M. Wt: 375.462
InChI Key: OOJGLSISAHOXOW-LBPRGKRZSA-N
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Description

The tert-butyloxycarbonyl (Boc) group is a protective group often used in organic synthesis. It’s used to protect an amino group in the synthesis of peptides . The compound you’re asking about seems to be a derivative of L-homoserine, an amino acid, with Boc groups protecting the amino groups .


Molecular Structure Analysis

The molecular structure of such compounds typically involves the amino acid backbone with the Boc groups attached to the nitrogen atoms. The Boc group itself consists of a carbonyl group bonded to an oxygen, which is bonded to a tert-butyl group .


Chemical Reactions Analysis

In general, Boc-protected amino acids can participate in peptide bond formation reactions to create peptides. The Boc group can be removed later in the synthesis process to reveal the original amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on the specific structure and functional groups present. Typically, Boc-protected amino acids are solid at room temperature .

Scientific Research Applications

Medicine

In the field of medicine, this compound is primarily used in the synthesis of peptides and proteins. It serves as a building block for the creation of complex peptide chains, which are essential in the development of new therapeutic drugs . Its protective groups are crucial for ensuring that the amino acids link up in the correct sequence without unwanted side reactions.

Biochemistry

Biochemists utilize 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester for proteomics research, particularly in the study of protein structure and function . It is instrumental in the preparation of tert-butoxycarbonyl derivatives of amino acids, which are vital for protein synthesis and modification studies.

Pharmacology

In pharmacology, this compound’s role is significant in drug design and discovery. It is used to create analogs of biologically active molecules, aiding in the understanding of drug-receptor interactions and the development of more effective pharmaceutical agents .

Mechanism of Action

Target of Action

The primary target of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester, also known as Di-tert-butyl dicarbonate (Boc2O), is the amine functionalities in organic compounds . It is primarily used to introduce the tert-butoxycarbonyl (Boc) protecting group to these functionalities .

Mode of Action

The compound interacts with its targets by introducing the Boc protecting group to amine functionalities . This process is known as Boc protection. The Boc group serves to protect the amine functionalities during subsequent reactions, preventing them from reacting prematurely or undesirably .

Biochemical Pathways

The introduction of the Boc protecting group affects various biochemical pathways, particularly those involving amino acids, peptides, and proteins . By protecting the amine functionalities, the compound allows for more controlled and selective reactions in these pathways .

Pharmacokinetics

It’s known that the compound is a solid or liquid at room temperature, with a density of 095 g/mL at 25 °C . It’s also known that the compound should be stored at a temperature of 2-8°C .

Result of Action

The result of the compound’s action is the successful introduction of the Boc protecting group to amine functionalities. This allows for more controlled and selective reactions in biochemical pathways involving amino acids, peptides, and proteins .

Action Environment

The action of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester is influenced by environmental factors such as temperature and pH. The compound should be stored at a temperature of 2-8°C to maintain its stability . The pH of the environment can also affect the compound’s efficacy, as it can influence the rate and selectivity of the Boc protection process .

Future Directions

The use of Boc-protected amino acids is a well-established practice in peptide synthesis. Future research may focus on improving the efficiency of these syntheses or exploring new applications for these compounds .

properties

IUPAC Name

tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO7/c1-16(2,3)24-13(21)12(10-11-20)19(14(22)25-17(4,5)6)15(23)26-18(7,8)9/h12,20H,10-11H2,1-9H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJGLSISAHOXOW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester
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2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester
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2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester
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2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester
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2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester
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2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester

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